molecular formula C14H13B B3212979 2-(Bromomethyl)-4'-methyl-1,1'-biphenyl CAS No. 1108187-28-5

2-(Bromomethyl)-4'-methyl-1,1'-biphenyl

Cat. No.: B3212979
CAS No.: 1108187-28-5
M. Wt: 261.16 g/mol
InChI Key: ZVASCQYXGAXYDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-4’-methyl-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a bromomethyl group attached to the second carbon of one phenyl ring and a methyl group attached to the fourth carbon of the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4’-methyl-1,1’-biphenyl typically involves the bromomethylation of 4’-methyl-1,1’-biphenyl. One common method is the reaction of 4’-methyl-1,1’-biphenyl with paraformaldehyde and hydrobromic acid in acetic acid. This reaction proceeds under mild conditions and yields the desired bromomethylated product .

Industrial Production Methods

In an industrial setting, the production of 2-(Bromomethyl)-4’-methyl-1,1’-biphenyl can be scaled up using similar reaction conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the process. Additionally, the minimization of byproducts and waste generation is crucial for sustainable industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include methylated biphenyl derivatives.

Scientific Research Applications

2-(Bromomethyl)-4’-methyl-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4’-methyl-1,1’-biphenyl depends on the specific application and the target molecule. In nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, facilitating the attack by nucleophiles. In coupling reactions, the compound participates in the formation of carbon-carbon bonds through palladium-catalyzed processes .

Comparison with Similar Compounds

Similar Compounds

    2-(Bromomethyl)-1,1’-biphenyl: Lacks the methyl group on the second phenyl ring.

    4’-Methyl-1,1’-biphenyl: Lacks the bromomethyl group.

    2-(Chloromethyl)-4’-methyl-1,1’-biphenyl: Contains a chloromethyl group instead of a bromomethyl group.

Uniqueness

2-(Bromomethyl)-4’-methyl-1,1’-biphenyl is unique due to the presence of both bromomethyl and methyl groups, which confer distinct reactivity and properties. The bromomethyl group enhances its electrophilicity, making it a versatile intermediate in organic synthesis. The methyl group provides steric hindrance and influences the compound’s overall stability and reactivity .

Properties

IUPAC Name

1-(bromomethyl)-2-(4-methylphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Br/c1-11-6-8-12(9-7-11)14-5-3-2-4-13(14)10-15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVASCQYXGAXYDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC=C2CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(Bromomethyl)-4'-methyl-1,1'-biphenyl
2-(Bromomethyl)-4'-methyl-1,1'-biphenyl
2-(Bromomethyl)-4'-methyl-1,1'-biphenyl
2-(Bromomethyl)-4'-methyl-1,1'-biphenyl
2-(Bromomethyl)-4'-methyl-1,1'-biphenyl
2-(Bromomethyl)-4'-methyl-1,1'-biphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.